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Compound of Interest

Compound Name: (Dhqd) 2phal

Cat. No.: B11925876

Get Quote

Subject: Spectroscopic Data & Structural Elucidation (NMR, IR, MS) Compound:

Hydroquinidine 1,4-phthalazinediyl diether CAS Registry Number: 140853-10-7 Molecular

Formula: C₄₈H₅₄N₆O₄ Molecular Weight: 778.99 g/mol

Executive Summary & Structural Overview
(DHQD)₂PHAL is a

-symmetric dimer consisting of two dihydroquinidine units linked via a 1,4-phthalazine spacer. It
serves as a pseudoenantiomer to (DHQ)₂PHAL, typically providing the top-face (

-face) attack on prochiral olefins.

Verification of this ligand’s integrity is critical for enantioselectivity. The degradation of the ether

linkage or oxidation of the quinuclidine nitrogen are common failure modes detectable via the

spectroscopic markers detailed below.

Structural Connectivity Diagram
The following diagram maps the core spin systems referenced in the NMR analysis.
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Caption: Structural segmentation of (DHQD)₂PHAL highlighting key NMR diagnostic regions.

High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the primary confirmation of the dimeric state. Monomeric

impurities (hydroquinidine) or hydrolysis products (phthalazinedione) are readily detected.

Parameter Value Notes

Ionization Mode ESI (+)
Electrospray Ionization,

Positive Mode

Molecular Ion Protonated adduct

Calculated Mass 779.4285 Based on C₄₈H₅₅N₆O₄

Observed Mass 779.42 ± 0.05 Typical high-resolution finding

Fragment Ions m/z ~327
Cleavage of dihydroquinidine

unit

Quality Control Check:

Absence of peak at m/z 327 in the full scan indicates the dimer is intact.

Absence of m/z 162 indicates no free phthalazine linker degradation product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for assessing purity and stereochemistry. The spectra below are

reported in Chloroform-d (

) at 298 K.

¹H NMR Data (400/500 MHz)
The spectrum is characterized by the doubling of signals due to

symmetry (appearing as a single set of peaks) and the distinct aromatic pattern of the
phthalazine linker.
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Position /
Assignment

Shift (δ, ppm) Multiplicity Integral
Diagnostic
Significance

Phthalazine H-5,

H-8
8.30 – 8.50 Multiplet 2H

Core Marker.

Downfield shift

due to N-

heterocycle

anisotropy.

Phthalazine H-6,

H-7
7.80 – 8.00 Multiplet 2H

AA'BB' system

characteristic of

the linker.

Quinoline H-2' 8.60 – 8.70 Doublet 2H

Most deshielded

quinoline proton;

confirms

heteroaromatic

integrity.

Quinoline H-5',

7', 8'
7.30 – 8.10 Multiplets 8H

Overlapping

aromatic region.

H-9 (Chiral

Center)
6.40 – 6.70 Doublet 2H

Critical. Shifted

downfield from

~5.5 (free

alcohol) to >6.0

upon ether

formation.

Methoxy (-OCH₃) 3.90 – 4.05 Singlet 6H

Sharp singlet;

integration

standard.

Quinuclidine

Ring
1.50 – 3.40 Complex ~16H

Includes

bridgehead H-8

and cage

methylene

protons.

Ethyl (-CH₂CH₃) 1.40 – 1.60 Multiplet 4H Distinguishes

DHQD (ethyl)
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from Quinidine

(vinyl, ~5-6

ppm).

Ethyl (-CH₂CH₃) 0.85 – 0.95 Triplet 6H

Terminal methyl

group of the ethyl

side chain.

Protocol Note: Samples must be dry. Residual water or ethanol (stabilizer in

) can shift the H-9 peak or obscure the ethyl triplet. Use

neutralized with basic alumina if acid sensitivity is suspected, though the bis-alkaloid is
generally stable.

¹³C NMR Data (100/125 MHz)
Key carbon environments confirm the linker substitution and the methoxy-quinoline core.

Carbon Environment Shift (δ, ppm) Assignment Notes

Phthalazine C-1, C-4 156 – 158
Ipso-carbons attached to

oxygen.

Quinoline C-6' 158 – 159 C-O (Methoxy) attachment.

Quinoline C-2' ~147 Ar-CH next to Nitrogen.

Phthalazine Ar-C 123 – 133 Aromatic carbons of the linker.

C-9 (Chiral Center) 76 – 80 Ether linkage carbon.

Methoxy (-OCH₃) 55.5 – 56.0 Characteristic methoxy signal.

Quinuclidine C-2 ~60
Bridgehead carbon next to

Nitrogen.

Ethyl (-CH₂CH₃) ~25 – 27 Methylene of ethyl group.

Ethyl (-CH₂CH₃) ~12.0 Methyl of ethyl group.
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Infrared Spectroscopy (FT-IR)
IR is less diagnostic for structure than NMR but useful for rapid "fingerprint" identification and

water content assessment.

Wavenumber (cm⁻¹) Vibration Mode Structural Assignment

2930 – 2860 C-H Stretch
Aliphatic quinuclidine/ethyl

framework.

1620 – 1590 C=N / C=C Stretch
Quinoline and Phthalazine ring

breathing modes.

1510 Ar-H Bend Aromatic skeletal vibrations.

1240, 1030 C-O-C Stretch
Critical. Aryl-alkyl ether linkage

(Phthalazine-O-C9).

Absence of ~3200 O-H Stretch

Confirms full capping of the

hydroxyl groups (no free

DHQD).

Experimental Protocols
Method A: NMR Sample Preparation

Mass: Weigh 10–15 mg of (DHQD)₂PHAL into a clean vial.

Solvent: Add 0.6 mL of

(99.8% D, containing 0.03% TMS v/v).

Dissolution: Sonicate for 30 seconds. The solution should be clear and colorless to pale

yellow.

Acquisition:

Set relaxation delay (

) to ≥ 2.0 s to ensure accurate integration of aromatic protons.
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Reference spectrum to TMS at 0.00 ppm.

Method B: Purity Verification Workflow
Check H-9 Region (6.4–6.7 ppm): Ensure it is a clean doublet. A second set of doublets

suggests the presence of diastereomers or degradation.

Check Vinyl Region (5.0–6.0 ppm): If peaks appear here, the sample is contaminated with

Quinidine derivatives (incomplete hydrogenation of the starting material).

Check 9.0–10.0 ppm: A singlet here may indicate free phthalaldehyde or phthalic acid

derivatives (linker hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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